molecular formula C18H15Cl2N3OS B2730553 N-(3,4-dichlorophenyl)-2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 893371-44-3

N-(3,4-dichlorophenyl)-2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2730553
CAS No.: 893371-44-3
M. Wt: 392.3
InChI Key: RJUXEKTXKLBAIF-UHFFFAOYSA-N
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Description

This compound is a substituted acetamide featuring:

  • A 3,4-dichlorophenyl group attached to the acetamide nitrogen.
  • A sulfanyl (thioether) linkage connecting the acetamide to a 1-(2-methylphenyl)-1H-imidazol-2-yl moiety.

Its synthesis likely follows protocols analogous to those in and , involving coupling reactions between activated carboxylic acids and amines.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c1-12-4-2-3-5-16(12)23-9-8-21-18(23)25-11-17(24)22-13-6-7-14(19)15(20)10-13/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUXEKTXKLBAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the imidazole derivative with a thiol compound in the presence of a base.

    Attachment of the acetamide group: The final step involves the acylation of the sulfanyl-imidazole intermediate with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Variations

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents/Modifications Key Features Source
N-(3,4-dichlorophenyl)-2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Acetamide + imidazole-thioether 3,4-dichlorophenyl (N-linked), 2-methylphenyl (imidazole C1) Enhanced lipophilicity due to dual chloro and methyl groups; potential steric hindrance from methyl group. Target
2-Cyano-N-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]acetamide () Acetamide + imidazole 3,4-dichlorophenyl (imidazole C4), cyano group (acetamide α-position) Cyano group increases polarity and electron-withdrawing effects, potentially altering binding affinity.
N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide () Acetamide + imidazole-thioether 4-chlorophenyl (N-linked), 3-chlorophenyl (imidazole C1), 3,4-dichlorophenyl (imidazole C5) Multi-chlorinated imidazole core may enhance target affinity but reduce solubility; increased molecular weight (~523 Da).
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () Acetamide + pyrazolone 3,4-dichlorophenyl (acetamide), pyrazolone ring (N-linked) Pyrazolone ring introduces hydrogen-bonding capacity (N–H⋯O); conformational flexibility due to dihedral angles between aromatic rings (54.8–77.5°).

Functional and Conformational Differences

Sulfanyl vs. Cyano Linkages The sulfanyl group in the target compound and ’s analog provides a thioether bridge, which is less polar than the cyano group in ’s compound. This difference could influence membrane permeability and metabolic stability .

Aromatic Substitution Patterns The 2-methylphenyl group on the imidazole in the target compound introduces steric bulk compared to the 3-chlorophenyl group in ’s analog. This may affect binding pocket interactions in biological targets.

Heterocyclic Core Modifications

  • Replacing imidazole (target compound) with pyrazolone () alters hydrogen-bonding networks. For example, pyrazolone derivatives in form R22(10) dimers via N–H⋯O interactions, which could enhance crystalline stability but reduce solubility .

Biological Activity

N-(3,4-dichlorophenyl)-2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15Cl2N3OS
  • Molecular Weight : 367.28 g/mol

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and apoptosis. The imidazole moiety is known for its ability to interact with various biological targets, leading to significant pharmacological effects.

Anticancer Properties

Research indicates that this compound has notable anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HCT116 (colon cancer) and MV4;11 (leukemia). The mechanism involves the activation of caspases and alteration of the Bax/Bcl-2 ratio, promoting cell death pathways.

Cell Line IC50 (µM) Mechanism of Action
HCT1165.2Apoptosis via caspase activation
MV4;116.8Increased Bax/Bcl-2 ratio

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial strains. In particular, it showed effectiveness against Gram-positive bacteria, suggesting potential as an antibiotic agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli25 µg/mL

Study 1: Antitumor Efficacy in Animal Models

In a preclinical study involving nude mice bearing human cancer xenografts, this compound was administered orally. The results indicated a significant delay in tumor growth compared to control groups, with no substantial weight loss observed in treated animals. This suggests a favorable safety profile alongside its efficacy.

Study 2: Pharmacokinetics

A pharmacokinetic study revealed that after administration, the compound reached peak plasma concentrations within 30 minutes and exhibited a half-life of approximately 6 hours. This rapid absorption and moderate half-life indicate potential for effective dosing regimens.

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